

LRRK2-IN-16 vs LRRK2-IN-1 selectivity profile

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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B15582694

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An objective comparison of the kinase selectivity profiles of **LRRK2-IN-16** and LRRK2-IN-1 is provided below. Data for LRRK2-IN-1 is widely available, while information regarding **LRRK2-IN-16** is not present in the provided search results. Therefore, this guide will focus on the detailed selectivity profile of LRRK2-IN-1, supported by experimental data, and will note the absence of data for **LRRK2-IN-16**.

Overview

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, and several inhibitors have been developed to modulate its activity.[1][2][3][4] LRRK2-IN-1 is one of the first potent and selective inhibitors of LRRK2 to be reported and has been instrumental in studying the kinase's function.[2][5][6]

LRRK2-IN-1 Selectivity Profile

LRRK2-IN-1 has been extensively profiled against large panels of kinases to determine its selectivity. These studies have consistently demonstrated that it is a highly selective inhibitor of LRRK2.

Quantitative Kinase Inhibition Data

The inhibitory activity of LRRK2-IN-1 against LRRK2 and other kinases is summarized in the tables below.

Table 1: LRRK2-IN-1 Inhibition of LRRK2 Variants

Kinase Target	IC50 (nM)
LRRK2 (Wild-Type)	13[1][5][6][7]
LRRK2 (G2019S)	6[1][5][6][7][8]
LRRK2 (A2016T)	2450[1]
LRRK2 (G2019S + A2016T)	3080[1]

Table 2: LRRK2-IN-1 Off-Target Kinase Inhibition

Off-Target Kinase	Assay Type	Inhibition Metric	Value
DCLK2	Biochemical IC50	IC50	45 nM[5][9]
MAPK7 (ERK5)	Cellular EC50	EC50	160 nM[5][8]
AURKB	Biochemical IC50	IC50	> 1 μ M[5][8][9]
CHEK2	Biochemical IC50	IC50	> 1 μ M[5][8][9]
MKNK2	Biochemical IC50	IC50	> 1 μ M[5][8][9]
MYLK	Biochemical IC50	IC50	> 1 μ M[5][8][9]
NUAK1	Biochemical IC50	IC50	> 1 μ M[5][8][9]
PLK1	Biochemical IC50	IC50	> 1 μ M[5][8][9]

- In a broad panel of 442 kinases, LRRK2-IN-1 inhibited only 12 kinases with a score of less than 10% of the DMSO control at a 10 μ M concentration.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LRRK2-IN-1.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the potency of an inhibitor against a purified kinase.

- **Kinase Reaction Setup:** The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, and ATP.
- **Enzyme and Substrate:** Recombinant LRRK2 protein (either wild-type or mutant) is used as the enzyme source. A generic substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate like Nictide is used.[\[9\]](#)[\[10\]](#)
- **Inhibitor Preparation:** LRRK2-IN-1 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
- **Reaction Initiation and Incubation:** The kinase, substrate, and inhibitor are mixed in the reaction buffer. The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ -³²P]ATP) and incubated at 30°C for a specified time.
- **Reaction Termination and Analysis:** The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.
- **Quantification:** The amount of incorporated radiolabel is quantified using a scintillation counter.
- **IC₅₀ Calculation:** The percentage of kinase activity relative to a DMSO control is plotted against the inhibitor concentration, and the IC₅₀ value is determined using non-linear regression analysis.

KinomeScan™ Selectivity Profiling

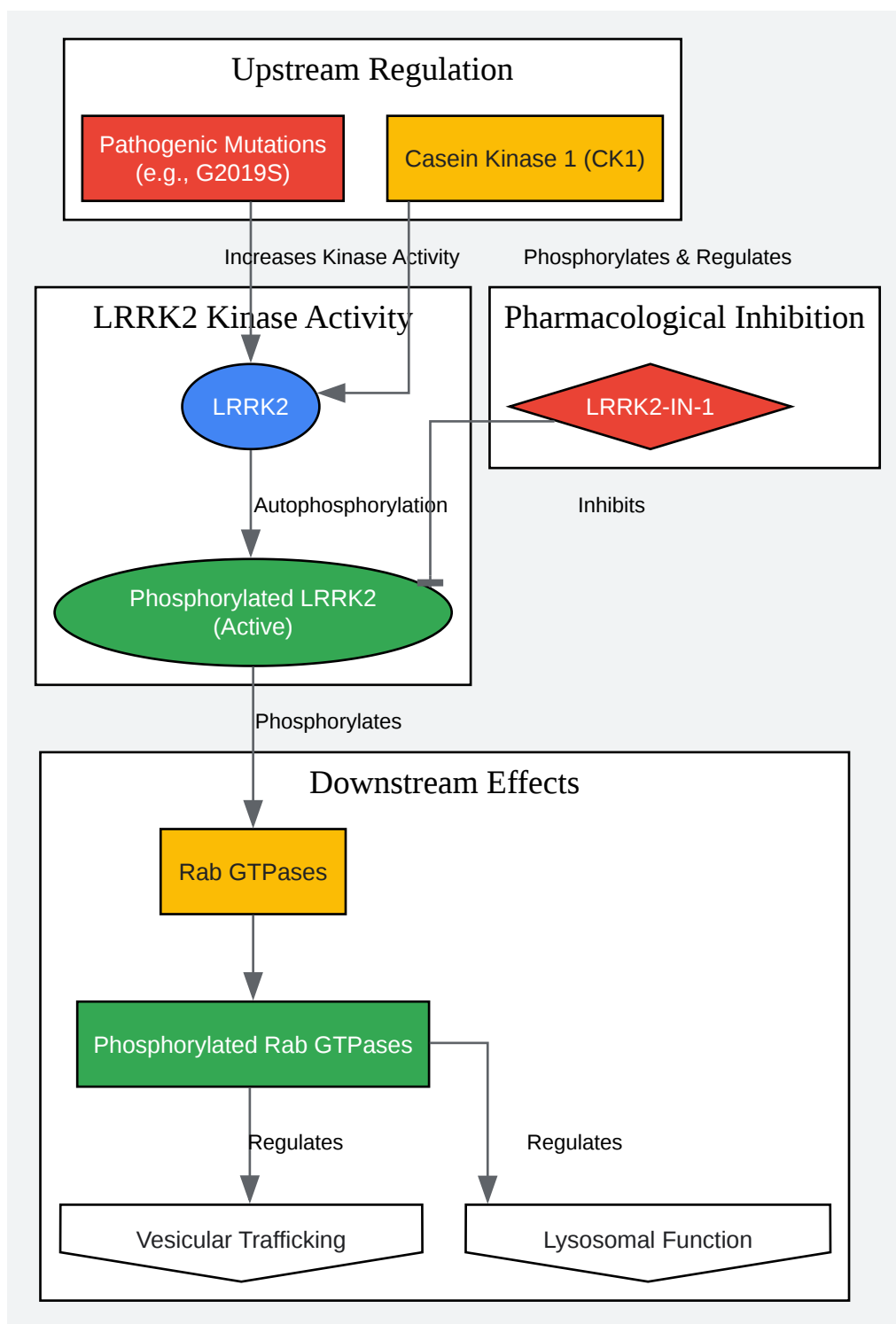
This method assesses the binding of a compound to a large panel of kinases.

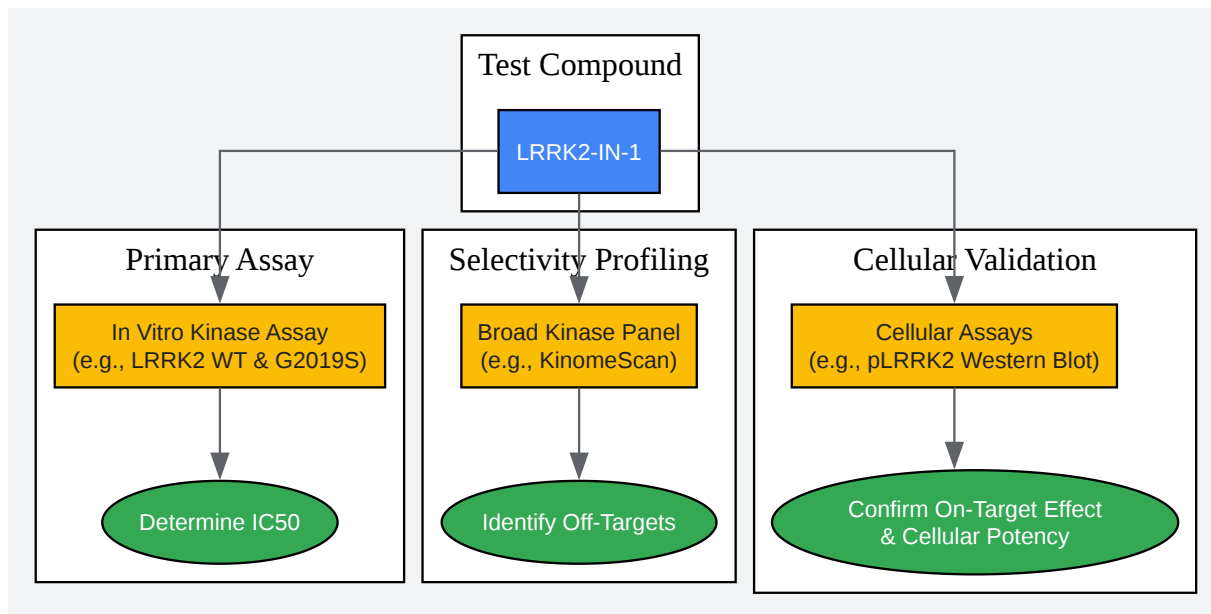
- **Assay Principle:** The assay is based on a competition binding assay where the test compound (LRRK2-IN-1) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
- **Kinase Panel:** A large panel of human kinases expressed as DNA constructs are used.
- **Binding Reaction:** The test compound is incubated with the kinase and the immobilized ligand.

- Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR of the DNA tag attached to the kinase.
- Selectivity Score Calculation: The results are reported as a percentage of the DMSO control, and a selectivity score can be calculated based on the number of kinases that bind to the compound with a certain dissociation constant (K_d).[\[5\]](#)

Visualizations

LRRK2 Signaling Pathway





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